2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9FN2O2 |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-1-5-9(10)12-13(14(18)19)17-8-4-3-7-11(17)16-12/h1-8H,(H,18,19) |
InChI Key |
PLLNCMXHUBJQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CC=CC3=N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Cyclization-Coupling-Hydrolysis
-
Cyclization : 2-Aminopyridine and 2-fluoroacetophenone undergo cyclocondensation using [Bmim]Br3/Na2CO3 to form 2-(2-fluorophenyl)imidazo[1,2-a]pyridine.
-
Esterification : Position 3 is esterified via Knoevenagel condensation with triethyl phosphonopropionate, yielding the α,β-unsaturated ester.
-
Hydrolysis : The ester is hydrolyzed with 12 M HCl to the carboxylic acid.
Overall Yield : ~52% (3 steps).
Route B: Cross-Coupling First Strategy
-
Suzuki Coupling : 2-Fluorophenylboronic acid is coupled with 6-bromo-2-aminopyridine to form 2-(2-fluorophenyl)-2-aminopyridine.
-
Cyclization : React with α-bromoketone to construct the imidazo[1,2-a]pyridine core.
-
Nitrile Hydrolysis : Convert the 3-cyano group to carboxylic acid using H2O2/DMSO.
Overall Yield : ~45% (3 steps).
Analytical and Optimization Considerations
Regioselectivity Challenges
The electron-withdrawing fluorine atom at the phenyl group’s ortho position can hinder electrophilic substitution at position 6 of the imidazo[1,2-a]pyridine. DFT calculations suggest that fluorine’s -I effect deactivates the ring, necessitating directing groups (e.g., esters) or stronger catalysts for functionalization.
Purification Techniques
Crude products often require chromatography (SiO2, CH2Cl2/MeOH) or recrystallization from EtOH/H2O. HPLC purification is employed for highly polar intermediates, as noted in, using C18 columns and acetonitrile/water gradients.
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| One-pot cyclocondensation | Short reaction time, solvent-free | Low adaptability to bulky substituents |
| Miyaura-Suzuki coupling | High regioselectivity, scalable | Requires expensive Pd catalysts |
| Nitrile hydrolysis | Mild conditions, avoids strong acids | Moderate yields due to over-oxidation |
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapeutics.
- Case Study : A derivative of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid demonstrated significant cytotoxicity against human tumor cells with IC50 values in the low micromolar range, suggesting a potent anticancer effect .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research suggests that imidazo[1,2-a]pyridine derivatives can inhibit viral replication by targeting essential viral proteins.
- Case Study : A related compound was found to disrupt the interaction between viral polymerase subunits, showcasing potential as an antiviral agent against influenza virus .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the coupling of substituted pyridines with appropriate carboxylic acids. Modifications of this compound have led to derivatives with enhanced biological activity.
Pharmacokinetics and Drug-Like Properties
Evaluating the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Parameters such as solubility, permeability, and metabolic stability have been assessed using computational models.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Reactivity
The reactivity and synthetic applicability of imidazo[1,2-a]pyridine-3-carboxylic acids are highly dependent on substituent positions and electronic effects. Key analogs include:
Table 1: Structural and Reactivity Comparison of Selected Analogs
Key Findings :
Biological Activity
The compound 2-(2-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies and data.
- Molecular Formula : C14H9FN2O
- Molecular Weight : 256.23 g/mol
- CAS Number : 1267435-52-8
- Purity : Minimum 95% .
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the imidazo[1,2-a]pyridine structure can enhance its potency against various cancer cell lines .
- Antimicrobial Properties : These compounds also exhibit significant antibacterial and antifungal activities. The presence of electron-withdrawing groups, such as fluorine, has been linked to increased antimicrobial efficacy .
- Anticonvulsant Effects : Some derivatives have been evaluated for their potential in treating epilepsy and other seizure disorders. The SAR analysis suggests that specific substitutions on the imidazo[1,2-a]pyridine scaffold can enhance anticonvulsant activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by the following structural features:
Case Studies
- Anticancer Study : A study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on HeLa cells. The results indicated that compounds with a fluorophenyl substituent exhibited significant inhibition of cell growth, suggesting a potential therapeutic application in cervical cancer treatment .
- Antimicrobial Evaluation : Another research focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed enhanced activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Q & A
Basic Research Question
- Recrystallization : Use ethanol/water mixtures to remove polar impurities .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates regioisomers .
- Ion-exchange resins : Carboxylic acid groups bind to Dowex-50 columns, enabling selective elution .
How can researchers validate the proposed mechanism of action for antitumor activity in vitro?
Advanced Research Question
- Cell-based assays : Measure IC₅₀ values against cancer cell lines (e.g., HCT-116 or MCF-7) .
- Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
- Kinase profiling : Use KinomeScan to identify off-target effects .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Cost of fluorinated precursors : Optimize atom economy via one-pot multicomponent reactions .
- Purification bottlenecks : Replace column chromatography with flow chemistry for continuous processing .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .
How do structural modifications at the 6-position of the pyridine ring affect solubility and potency?
Advanced Research Question
Adding methyl or chlorine at the 6-position increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
